molecular formula C36H18 B086497 Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene CAS No. 188-00-1

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene

Cat. No. B086497
CAS RN: 188-00-1
M. Wt: 450.5 g/mol
InChI Key: PIOIXLTVQRSBRZ-UHFFFAOYSA-N
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Description

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene, also known as DBPP, is a large polycyclic aromatic hydrocarbon (PAH) with the molecular formula C36H18 . It has a molecular weight of 450.5281 . The IUPAC Standard InChI is InChI=1S/C36H18/c1-3-10-21-19 (8-1)23-12-5-14-25-27-16-7-17-28-26-15-6-13-24-20-9-2-4-11-22 (20)30-18-29 (21)34 (31 (23)25)36 (33 (27)28)35 (30)32 (24)26/h1-18H .


Synthesis Analysis

The synthesis of DBPP involves a benchtop solution-phase process. It is composed of two orthogonal DBPP moieties that are covalently connected through a tetrafluorobenzene ring . This synthesis process results in a helical arrangement of these three covalently linked molecular fragments .


Molecular Structure Analysis

The molecular structure of DBPP can be viewed as a 2D Mol file or as a computed 3D SD file . The helical arrangement of the molecular fragments leads to the existence of a chiral axis .


Chemical Reactions Analysis

The reaction involved in the synthesis of DBPP occurs exclusively in an intramolecular fashion . This reaction course gives rise to a racemic mixture, even with the molecular moieties being symmetrically substituted .


Physical And Chemical Properties Analysis

DBPP has an ionization energy of 7.10 eV . Its electrochemical and photophysical properties reveal an electroactive character and a significant fluorescent behavior .

Scientific Research Applications

  • Chiral Molecular Nanographenes Synthesis : DBPP has been used in the synthesis of molecular nanographenes. These nanographenes display unique helical arrangements due to the orthogonal connection of DBPP moieties through a tetrafluorobenzene ring, leading to chiral properties. These properties include racemic mixtures and the possibility of resolving them via chiral HPLC. The electrochemical and photophysical characteristics of these nanographenes indicate significant fluorescent behavior and electroactive nature (Izquierdo-García et al., 2021).

  • Study of Large Polycyclic Aromatic Hydrocarbons (PAHs) : Research on DBPP has provided insights into the synthesis and crystal packing of large PAHs. Studies utilizing X-Ray diffraction and other electron diffraction techniques have been instrumental in understanding the effect of heat treatment and sublimation on the morphology and crystal structure of large PAHs like DBPP and hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC) (Kübel et al., 2000).

  • Oxidation Studies : The oxidation behavior of DBPP dianions has been a subject of interest. These studies have revealed significant findings about the reaction of DBPP dianions with oxygen, forming 15,16-dioxo derivatives. This research helps understand the cyclic conjugation modes in benzenoid dianions and their impact on chemical reactions (Gutman, 1999).

  • Solvent Polarity Probes : DBPP's fluorescence emission spectra have been studied to evaluate its potential as a solvent polarity probe. This research is important for understanding the interaction of PAHs with different solvents, which has implications in fields like analytical chemistry and materials science (Tucker et al., 1991).

  • Aromaticity Patterns in Heterocycles : The effect of embedded heterocycles on the aromaticity pattern of DBPP has been studied. These findings are significant for understanding the local aromaticities in PAHs and the impact of heteroelements on their chemical properties (Szűcs et al., 2015).

  • Electronic Control in Synthesis of Nanographenes : DBPP has been used in the Scholl reaction to synthesize helical nanographenes. These findings are crucial for understanding how electronic effects can control chemical reactions and the synthesis of complex molecular structures (Izquierdo-García et al., 2022).

properties

IUPAC Name

decacyclo[22.10.2.02,15.03,8.04,33.09,14.017,35.018,23.028,36.029,34]hexatriaconta-1,3(8),4,6,9,11,13,15,17(35),18,20,22,24(36),25,27,29,31,33-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18/c1-3-10-21-19(8-1)23-12-5-14-25-27-16-7-17-28-26-15-6-13-24-20-9-2-4-11-22(20)30-18-29(21)34(31(23)25)36(33(27)28)35(30)32(24)26/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOIXLTVQRSBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C(=CC=C5)C7=CC=CC8=C7C9=C(C=C2C4=C69)C1=CC=CC=C81
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172131
Record name Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene

CAS RN

188-00-1
Record name Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(fg,ij)phenanthro(9,10,1,2,3-pqrst)pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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